N-(acenaphtho[1,2-d]thiazol-8-yl)-1-isopropyl-1H-pyrazole-5-carboxamide
Description
N-(acenaphtho[1,2-d]thiazol-8-yl)-1-isopropyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole carboxamide core linked to an acenaphtho[1,2-d]thiazole moiety. The isopropyl substituent on the pyrazole ring introduces steric bulk, which may influence solubility, metabolic stability, and binding affinity.
However, pharmacological data for this specific molecule remain unreported in the provided evidence.
Properties
IUPAC Name |
N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-2-propan-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS/c1-11(2)24-15(9-10-21-24)19(25)23-20-22-17-13-7-3-5-12-6-4-8-14(16(12)13)18(17)26-20/h3-11H,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFOXUPJVOBKSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)C(=O)NC2=NC3=C(S2)C4=CC=CC5=C4C3=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Physical Property Comparison
*Calculated based on molecular formula.
Physicochemical and Functional Insights
- Lipophilicity and Solubility : The acenaphtho-thiazole group in the target compound is significantly more lipophilic than the aryl/heteroaryl groups in 3a–3e. This may reduce aqueous solubility, as seen in analogs with bulkier substituents (e.g., 3d, mp 181–183°C vs. 3a, mp 133–135°C) .
- Synthetic Challenges : The steric bulk of the acenaphtho-thiazole moiety may lower reaction yields compared to smaller substituents (e.g., 3c yield: 62% vs. 3d yield: 71%) due to hindered coupling efficiency .
Pharmacological Considerations
The cannabinoid receptor comparison in highlights the importance of substituent effects on receptor binding. For example, WIN 55212-2 exhibits higher affinity for CB2 over CB1, emphasizing how structural modifications (e.g., heterocyclic rings) influence target selectivity. By analogy, the acenaphtho-thiazole group in the target compound could confer unique binding preferences compared to simpler aryl derivatives.
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